1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

Description

Molecular Architecture and Stereoelectronic Properties

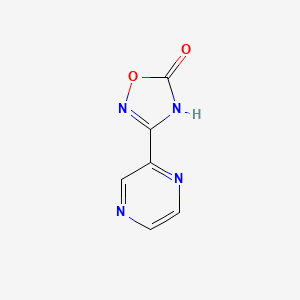

The molecular architecture of 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- presents a complex heterocyclic system characterized by distinctive stereoelectronic properties. The compound possesses the molecular formula C6H4N4O2 with a molecular weight of 164.1216 grams per mole. The structural notation using Simplified Molecular Input Line Entry System reveals the connectivity as O=c1o[nH]c(n1)c1cnccn1, demonstrating the fusion of two nitrogen-containing heterocycles.

The oxadiazolone core exhibits a five-membered ring containing one oxygen atom and two nitrogen atoms positioned at the 1, 2, and 4 positions respectively. This arrangement creates a unique electronic environment where the carbonyl group at position 5 contributes to the overall electron distribution of the molecule. The pyrazinyl substituent at position 3 introduces additional nitrogen atoms, creating a highly electron-deficient aromatic system that significantly influences the compound's reactivity and binding properties.

Table 1: Fundamental Chemical Properties of 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-

The stereoelectronic properties of this compound derive from the interaction between the electron-withdrawing nature of both heterocyclic systems. The oxadiazolone ring system exhibits tautomeric behavior, with the compound existing predominantly in the lactam form rather than the hydroxyimino tautomer. This preference arises from the stabilization provided by the aromatic character of the five-membered ring and the conjugation with the pyrazinyl substituent.

The presence of multiple nitrogen atoms creates several sites for potential hydrogen bonding interactions, both as donors and acceptors. The nitrogen atom at position 2 of the oxadiazole ring can participate in hydrogen bonding as an acceptor, while the nitrogen-hydrogen bond at position 4 serves as a potential donor. The pyrazinyl nitrogen atoms further expand the hydrogen bonding capacity of the molecule, contributing to its potential for intermolecular interactions and biological activity.

Comparative Analysis of Oxadiazole Isomerism

The comparative analysis of oxadiazole isomerism reveals significant structural and electronic differences that profoundly impact the properties of these heterocyclic compounds. Oxadiazoles exist in four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each exhibiting unique characteristics based on the positioning of nitrogen atoms within the five-membered ring.

Research investigating the relative stability of oxadiazole isomers using density functional theory calculations at the B3LYP/6-311+G** level demonstrates that 1,3,4-oxadiazole exhibits greater thermodynamic stability compared to other isomers, including the 1,2,4-oxadiazole system found in our target compound. The stability order follows the sequence: 1,3,4-oxadiazole > 1,2,5-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole, with the 1,2,3-isomer being particularly unstable due to its tendency toward ring-opening reactions.

Table 2: Comparative Properties of Oxadiazole Isomers

| Isomer | Stability Rank | Chemical Abstracts Service Number | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1,2,3-Oxadiazole | 4 (Least Stable) | Not applicable | 70.05 g/mol | Ring-opening reactions |

| 1,2,4-Oxadiazole | 3 | 288-90-4 | 70.05 g/mol | Pharmaceutical applications |

| 1,2,5-Oxadiazole | 2 | Not specified | 70.05 g/mol | High Energy Density Materials |

| 1,3,4-Oxadiazole | 1 (Most Stable) | 288-99-3 | 70.05 g/mol | Drug discovery |

The electronic properties of 1,2,4-oxadiazole isomers differ substantially from their 1,3,4-counterparts, particularly in terms of charge distribution and dipole moments. Studies comparing matched pairs of 1,2,4- and 1,3,4-oxadiazole compounds reveal that 1,3,4-oxadiazole isomers consistently demonstrate an order of magnitude lower lipophilicity compared to their 1,2,4-isomeric partners. This difference in lipophilicity profiles significantly impacts the pharmaceutical properties of these compounds, with 1,3,4-oxadiazoles showing superior metabolic stability, reduced human ether-a-go-go-related gene inhibition, and improved aqueous solubility.

The 1,2,4-oxadiazole system in our target compound creates a distinct electronic environment where the nitrogen atoms at positions 2 and 4 contribute differently to the overall molecular properties. The nitrogen at position 2 participates in the aromatic system while maintaining some degree of nucleophilic character, whereas the nitrogen at position 4 exhibits more pronounced electrophilic properties due to its proximity to the carbonyl group at position 5.

Recent synthetic developments have expanded the accessibility of 1,2,4-oxadiazole derivatives through various methodologies. The most common synthetic approach involves the cyclization of amidoximes with carboxylic acid derivatives, though novel methods including reactions with Vilsmeier reagents and tandem reactions with nitroalkenes have emerged. These synthetic advances have facilitated the exploration of 1,2,4-oxadiazole derivatives for diverse applications, despite their inherently different properties compared to the more stable 1,3,4-isomers.

Bioisosteric Equivalence with Amide/Ester Functionalities

The bioisosteric equivalence of oxadiazole rings with amide and ester functionalities represents a fundamental principle in medicinal chemistry that drives the widespread incorporation of these heterocycles in drug design. The 1,2,4-oxadiazole system demonstrates particular utility as a bioisosteric replacement due to its ability to maintain similar spatial arrangements and hydrogen bonding patterns while offering enhanced metabolic stability.

The bioisosteric relationship between oxadiazoles and traditional functionalities stems from their comparable electronic properties and three-dimensional geometries. The oxadiazole ring system can effectively mimic the hydrogen bonding characteristics of amide groups, with the nitrogen atoms serving as hydrogen bond acceptors and the carbon-hydrogen bonds providing donor sites. This mimicry extends to the overall molecular shape, where the five-membered ring occupies similar space to the planar amide or ester functionalities.

Table 3: Bioisosteric Comparison of Functional Groups

| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipophilicity Impact | Metabolic Stability |

|---|---|---|---|---|

| Amide | 1-2 | 1-2 | Moderate | Low |

| Ester | 0 | 2 | High | Very Low |

| 1,2,4-Oxadiazole | 0-1 | 2-3 | Variable | High |

| 1,3,4-Oxadiazole | 0 | 2-3 | Low | Very High |

The implementation of 1,2,4-oxadiazole as a bioisosteric replacement offers several advantages over traditional amide and ester functionalities. The heterocyclic system demonstrates superior resistance to hydrolytic degradation, a common metabolic pathway that limits the effectiveness of compounds containing amide or ester bonds. This enhanced stability derives from the aromatic character of the oxadiazole ring, which prevents the nucleophilic attack typically observed with carbonyl-containing functional groups.

Research comparing the pharmacological properties of oxadiazole-containing compounds with their amide and ester analogs reveals significant improvements in drug-like properties. The oxadiazole system maintains the essential binding interactions with biological targets while providing enhanced oral bioavailability and extended half-life in biological systems. The nitrogen atoms within the oxadiazole ring can participate in metal coordination, enzyme binding, and receptor interactions similar to those observed with amide nitrogen atoms.

The specific case of 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- exemplifies the bioisosteric potential of this class of compounds. The oxadiazolone system combines the metabolic advantages of the heterocyclic core with the hydrogen bonding capacity of the lactam functionality. The pyrazinyl substituent further enhances the bioisosteric profile by introducing additional nitrogen atoms that can participate in biological interactions while maintaining the overall molecular framework required for target binding.

Studies examining the structure-activity relationships of oxadiazole derivatives demonstrate that the positioning of substituents and the specific oxadiazole isomer significantly influence the bioisosteric equivalence. The 1,2,4-oxadiazole system shows particular promise in applications where moderate lipophilicity and specific hydrogen bonding patterns are required, though careful consideration must be given to the electronic differences compared to 1,3,4-oxadiazole isomers.

Properties

IUPAC Name |

3-pyrazin-2-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYSDVMPAXWPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150709 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114347-13-6 | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114347136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- may involve continuous flow processes to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that various derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds within this class can effectively inhibit the growth of bacteria and fungi. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antitumor Properties

The antitumor potential of 1,2,4-oxadiazol-5(2H)-one derivatives has been documented in several studies. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The unique structural features of oxadiazoles contribute to their ability to interact with biological targets involved in cancer progression .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 1,2,4-oxadiazol-5(2H)-one derivatives. These compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. By inhibiting these enzymes, the compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis of 1,2,4-Oxadiazol-5(2H)-one Derivatives

The synthesis of 1,2,4-oxadiazol-5(2H)-one typically involves multi-step processes that require optimization for yield and purity. Common methods include the reaction of hydrazides with various isocyanates or carboxylic acids under controlled conditions. The following table summarizes some common synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazide reaction with isocyanate | Hydrazide + Isocyanate | Reflux in organic solvent | Variable |

| Cyclization from carboxylic acids | Carboxylic acid + Hydrazine | Heat under acidic conditions | Moderate |

| Microwave-assisted synthesis | Hydrazide + Isocyanate | Microwave irradiation | High |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial effects of various 1,2,4-oxadiazol-5(2H)-one derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that these compounds could be developed further as novel antimicrobial agents.

Neuroprotective Activity Evaluation

In another study focusing on neuroprotection, researchers synthesized a series of 1,2,4-oxadiazol-5(2H)-one derivatives and evaluated their inhibitory effects on AChE and BChE. The most potent compounds demonstrated IC50 values in the low micromolar range and showed promise in enhancing cognitive function in animal models of Alzheimer’s disease .

Antitumor Screening

A recent investigation assessed the antitumor activity of selected oxadiazole derivatives against human cancer cell lines. The study found that specific compounds induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation at nanomolar concentrations .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrazine ring can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The biological and chemical properties of 1,2,4-oxadiazol-5(2H)-ones are highly dependent on substituents at position 3. Below is a comparison with key analogues:

Pharmacological and Biochemical Activity

- Enzyme Inhibition : The 3-pyrazinyl derivative exhibits comparable potency to its carboxylic acid parent compound (IC₅₀ ~1 µM) in inhibiting SIRT5, a lysine deacylase enzyme. This contrasts with the 3-tetrazole derivative (IC₅₀ = 0.9 µM), which shows marginally better activity .

- Anticonvulsant Activity : The 3-thienyl analogue GM-90432 demonstrates robust anti-seizure efficacy (ED₅₀ = 15 mg/kg in mice), attributed to enhanced blood-brain barrier penetration due to the thiophene moiety .

- Antifungal and Insecticidal Properties : 3-Aryl derivatives (e.g., 3-phenyl) show moderate activity against fungal pathogens (MIC = 10–50 µM), though less potent than triazole-based drugs .

Physicochemical Stability and Solvent Effects

- The 3-pyrazinyl group enhances electron-withdrawing effects, increasing ring stability but reducing solubility in polar solvents. This contrasts with 3-alkylphenyl derivatives, which exhibit solvent-dependent IR spectral shifts (e.g., carbonyl stretching at 1740–1760 cm⁻¹ in chloroform vs. 1720 cm⁻¹ in DMSO) .

- NMR studies reveal that electron-deficient substituents (e.g., pyrazinyl) cause significant deshielding of adjacent protons, aiding structural characterization .

Research Findings and Implications

- Drug Design : The 3-pyrazinyl derivative’s bioisosteric properties make it a promising candidate for replacing carboxyl groups in protease inhibitors or kinase modulators, reducing metabolic liability .

- Energetic Materials : Nitrated derivatives of 1,2,4-oxadiazolones exhibit high thermal stability (decomposition >200°C), suggesting applications as insensitive explosives .

- Limitations : The 3-pyrazinyl derivative’s poor aqueous solubility may limit bioavailability, necessitating prodrug strategies or formulation enhancements .

Biological Activity

1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, focusing on their mechanisms of action and efficacy in various biological assays.

Chemical Structure and Synthesis

The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazinyl group enhances the compound's biological activity by influencing its interaction with biological targets. Various synthetic routes have been developed to obtain 1,2,4-oxadiazol-5(2H)-one derivatives, often involving condensation reactions that yield high purity products suitable for biological testing.

Antimicrobial Properties

1,2,4-Oxadiazol-5(2H)-one derivatives have shown significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from this scaffold have demonstrated potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for specific derivatives .

- Fungal Activity : The same derivatives have also exhibited fungicidal properties, making them candidates for further development as antifungal agents.

Antitumor Activity

Research indicates that certain oxadiazole derivatives possess cytotoxic effects against cancer cell lines. For example:

- Mechanism of Action : These compounds may inhibit topoisomerase II and induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Neuroprotective Effects

1,2,4-Oxadiazol-5(2H)-one derivatives have been explored for their neuroprotective potential:

- MAO Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's. For instance, a derivative exhibited an IC50 value of 0.371 µM in inhibiting MAO-B .

AMPK Activation

Recent studies have highlighted the role of these compounds in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis:

- Biological Assay Results : Compounds such as 12k and 13q showed significant AMPK activation with EC50 values of 180 nM and 2 nM respectively. This activation is associated with reduced ROS levels and apoptosis induction in kidney fibroblast cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

| Compound | Substituent | Biological Activity | EC50/MIC |

|---|---|---|---|

| 12k | Pyrazolyl | AMPK Activator | 180 nM |

| 13q | Pyrazolyl | AMPK Activator | 2 nM |

| 7b | Alkyl | Antibacterial | 0.22 μg/mL |

The presence of specific substituents on the oxadiazole ring significantly influences the compound's potency and selectivity towards various biological targets.

Case Studies

- Antitumor Efficacy : A study involving a series of oxadiazole derivatives demonstrated their ability to inhibit tumor growth in murine models. The compounds showed a dose-dependent response in reducing tumor size compared to controls .

- Neuroprotection in Animal Models : In vivo studies on rodent models indicated that certain oxadiazole derivatives could improve motor functions and reduce neurodegeneration markers when administered post-injury .

Q & A

Q. What are the established synthetic methodologies for 3-pyrazinyl-1,2,4-oxadiazol-5(2H)-one derivatives?

The primary synthesis involves cyclization of hydrazide precursors with carbonylating agents. For example, methyl chloroformate reacts with 3-pyrazinyl-substituted hydroxyamidines in the presence of K₂CO₃ under reflux (60°C, 5 hours) to yield the oxadiazole ring . Alternative routes include intermolecular cyclization of cyanamide anions with nitrile oxides, followed by acid hydrolysis to form the oxadiazolone core . Key steps:

Q. Which spectroscopic techniques are most effective for characterizing 3-pyrazinyl-1,2,4-oxadiazol-5(2H)-one derivatives?

Structural confirmation relies on:

- ¹H NMR : Peaks at δ 7.4–7.8 ppm (pyrazinyl protons) and δ 5.0–5.5 ppm (oxadiazolone NH) .

- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O of oxadiazolone) and ~1600 cm⁻¹ (C=N of pyrazine) .

- LCMS : Molecular ion peaks (e.g., m/z 195.0 [M-H]⁻ for chlorophenyl derivatives) .

- X-ray crystallography : Resolves substituent orientation and hydrogen bonding in solid-state structures .

Advanced Research Questions

Q. How do solvent effects influence the reactivity and stability of 3-pyrazinyl-1,2,4-oxadiazol-5(2H)-one derivatives?

Solvent polarity and hydrogen-bonding capacity significantly impact tautomerism and electronic transitions. UV-Vis and DFT studies on analogous oxadiazoles reveal:

Q. What mechanistic insights exist for the cyclization reactions forming the 1,2,4-oxadiazol-5(2H)-one core?

Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Key findings:

Q. How do structural modifications to the pyrazinyl ring affect biological activity?

Substituent effects on bioactivity are explored through SAR studies:

- Halogenation (e.g., Cl, F at meta/para positions) enhances antifungal and herbicidal potency by increasing electrophilicity and membrane permeability .

- Hydrophobic groups (e.g., tert-butyl) improve binding to hydrophobic enzyme pockets, as seen in Notum carboxylesterase inhibition .

- Electron-donating groups (e.g., methoxy) reduce activity in certain cases due to steric hindrance .

Methodological Considerations

Q. What strategies mitigate competing side reactions during synthesis?

- Temperature control : Lower temperatures (≤60°C) minimize decomposition of sensitive intermediates .

- Protecting groups : Use of trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups prevents undesired cyclization .

- Catalytic additives : Boron tribromide or POCl₃ enhances regioselectivity in heterocycle formation .

Q. How can computational tools predict the reactivity of 3-pyrazinyl-1,2,4-oxadiazol-5(2H)-one derivatives?

- DFT calculations : Model tautomer stability, frontier molecular orbitals (HOMO/LUMO), and solvent interactions .

- Molecular docking : Screens potential binding affinities with biological targets (e.g., enzymes like Notum) .

- MD simulations : Assess conformational flexibility and solvation dynamics .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., mammalian vs. bacterial) or enzyme isoforms.

- Solubility limitations : Poor aqueous solubility may reduce apparent activity in vitro .

- Substituent positioning : Meta vs. para substitution on the pyrazinyl ring alters steric and electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.